LY3007113
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Scientific Research Applications
Dual Kinase and BET-Bromodomain Inhibition
LY294002, a compound closely related to LY3007113, has been identified as a dual kinase and BET-bromodomain inhibitor. It targets the BET bromodomain proteins BRD2, BRD3, and BRD4, which are structurally unrelated to PI3K. This highlights the potential of LY3007113 and its analogs in modulating cell signaling pathways and cancer-related processes (Dittmann et al., 2014).
Apoptosis Sensitization in Cancer Cells
LY303511, an analog of LY3007113, has shown promising results in sensitizing cancer cells to TRAIL-induced apoptosis. It achieves this by inducing production of reactive oxygen species (ROS) and modulating cellular pathways, suggesting its potential in cancer therapy (Tucker-Kellogg et al., 2012).
Anti-Tumor Activities in RAS or BRAF Mutant Cancers
LY3009120, closely related to LY3007113, is a pan-RAF and RAF dimer inhibitor that demonstrates anti-tumor activities across multiple models carrying KRAS, NRAS, or BRAF mutations. This suggests its potential utility in treating cancers with these specific mutations (Peng et al., 2015).
Calcium Signaling and GPCR Activity Modulation
Studies have suggested that compounds like LY3007113 might directly affect activity of aminergic GPCRs, influencing calcium signaling mediated by these receptors. This underlines the broader impact of such compounds on cellular signaling beyond their primary targets (Kotova et al., 2020).
Antiproliferation Potential in Cancer Therapy
LY303511, an analog of LY3007113, has shown antiproliferation potential against oral cancer cells both in vitro and in vivo. This underscores the compound's potential therapeutic utility in combating certain types of cancer (Tang et al., 2019).
properties
Product Name |
LY3007113 |
---|---|
Molecular Formula |
Unknown |
Molecular Weight |
0.0 |
IUPAC Name |
Unknown |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LY3007113; LY-3007113; LY 3007113. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.